5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE
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Overview
Description
5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a fluoro substituent, and a benzonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 2-fluoro-4-methylbenzonitrile with cyclopropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate: Shares structural similarities but differs in the presence of a thieno[3,2-c]pyridine ring.
5-(4-Cyclopropyl-1H-imidazole-1-yl)-2-fluoro-4-methylbenzoic acid: Contains an imidazole ring instead of a benzonitrile moiety.
Uniqueness
5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1448428-00-9 |
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Molecular Formula |
C13H13FN2O |
Molecular Weight |
232.25 g/mol |
IUPAC Name |
5-[(2-cyclopropyl-2-oxoethyl)amino]-2-fluoro-4-methylbenzonitrile |
InChI |
InChI=1S/C13H13FN2O/c1-8-4-11(14)10(6-15)5-12(8)16-7-13(17)9-2-3-9/h4-5,9,16H,2-3,7H2,1H3 |
InChI Key |
KWHGHFBULZPCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NCC(=O)C2CC2)C#N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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